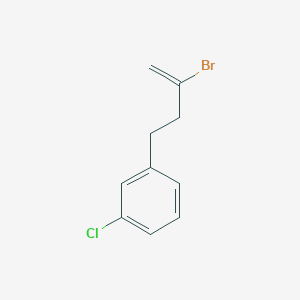

2-Bromo-4-(6-chloro-3-pyridyl)-1-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

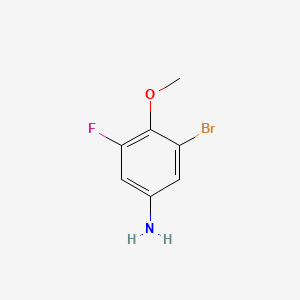

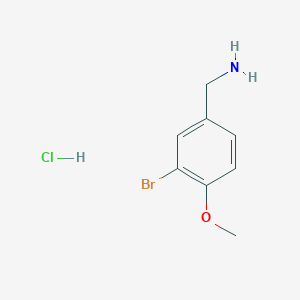

The compound "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene" is a brominated and chlorinated organic molecule that contains a pyridyl group. This structure is related to various brominated compounds that have been synthesized and analyzed in recent studies. For instance, bis(pyridine)-based bromonium ions have been prepared and their reactions with acceptor olefins have been studied, providing insights into the reactivity of brominated compounds with various structures . Additionally, the synthesis of other brominated butenes, such as (Z)-1-bromo-2-methyl-1-butene, has been achieved through the Wittig-Horner reaction, indicating the versatility of brominated olefins in organic synthesis .

Synthesis Analysis

The synthesis of brominated olefins can be complex, involving multiple steps and reactions. For example, the synthesis of (Z)-1-bromo-2-methyl-1-butene was achieved with an overall yield of 53.2%, indicating a moderately efficient process . The synthesis of other related brominated compounds, such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, also involves multiple steps, including isomerization reactions . These studies demonstrate the synthetic routes that could potentially be applied to the synthesis of "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene."

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was elucidated, revealing the conformation of the morpholine ring and the butadiene group . Similarly, the structure and stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one were determined, providing insights into the isomerization behavior of brominated compounds . These analyses are crucial for understanding the molecular structure of "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene."

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including reactions with acceptor olefins and nucleophilic attacks. The reactions of bis(pyridine)-based bromonium ions with acceptor olefins have been studied, revealing mechanisms involving preequilibrium dissociation and direct nucleophilic attacks . These findings suggest that "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene" may also participate in similar reactions, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the crystal structure analysis of a Schiff base compound related to "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene" provided data on the crystal system, space group, and cell dimensions, which are important for understanding the compound's physical properties . The chemical properties, such as reactivity and selectivity in reactions, can be inferred from studies on the mechanism of reactions with acceptor olefins and nucleophiles . These analyses are essential for a comprehensive understanding of the properties of "2-Bromo-4-(6-chloro-3-pyridyl)-1-butene."

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Pyrolysis Studies : One application of related chemicals to 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is in the study of chemical reactions and pyrolysis. For example, the gas phase pyrolysis of alkenyl chlorides like 4-chloro-1-butene has been investigated, revealing insights into the decomposition processes and reaction kinetics under various conditions (Chuchani, Hernándeza, & Martín, 1979).

Electrochemical Reduction Studies : Compounds similar to 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene have been studied in the context of electrochemical reduction. For instance, research on the electrochemical reduction of 1-bromo-2-butene and 1-chloro-2-butene has provided valuable information on the reduction processes and mechanisms involved (Casado, Culleré, Julià, & Brillas, 1993).

Synthesis and Reactivity Studies : The study of the synthesis and reactivity of halogenated compounds closely related to 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is another important application. Research in this area includes the examination of the reactivity of halo(pyridyl)carbenes, which are critical for understanding the chemistry of pyridine derivatives (Moya-Barrios, Cozens, & Schepp, 2009).

Materials Science and Catalysis : Compounds structurally similar to 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene are used in materials science and catalysis research. Studies involving nickel(II) complexes and their applications in ethylene oligomerization have been conducted, shedding light on the potential industrial applications of these compounds (Nyamato, Alam, Ojwach, & Akerman, 2016).

Advanced Synthesis Techniques : Advanced synthesis techniques using halogenated pyridines have been explored. This includes the synthesis of complex molecules for potential applications in pharmaceuticals and other industries. The synthesis and characterization of bromine-substituted (chloromethyl)pyridine precursors are examples of this application (Handlovic, Moreira, Khan, Saeed, Khan, Elshaer, & Bogart, 2021).

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is the Pentatomidae pests , particularly in soybean crops . These pests, also known as stink bugs, are a common problem in soybean crops and feed on over 52 plants .

Mode of Action

It is part of a pesticidal mixture that is used to control pentatomidae pests . The compound likely interacts with its targets, causing detrimental effects that lead to the control of these pests.

Result of Action

The primary result of the action of 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is the control of Pentatomidae pests, particularly in soybean crops . These pests typically target developing seeds, including the pods, and their control helps prevent injury to the soybean seeds .

Eigenschaften

IUPAC Name |

5-(3-bromobut-3-enyl)-2-chloropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c1-7(10)2-3-8-4-5-9(11)12-6-8/h4-6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIGAKUAOZFEQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CN=C(C=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641244 |

Source

|

| Record name | 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951886-60-5 |

Source

|

| Record name | 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)